molecular formula C7H11ClO4S B2935660 2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride CAS No. 2344677-54-7

2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride

Cat. No.: B2935660
CAS No.: 2344677-54-7
M. Wt: 226.67
InChI Key: FRVXVFTYKUCMFT-UHFFFAOYSA-N
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Description

2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C7H11ClO4S and a molecular weight of 226.68 g/mol . This compound is known for its unique bicyclic structure, which includes a dioxabicyclo ring system. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride typically involves the reaction of 2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Pyridine, triethylamine

    Solvents: Anhydrous dichloromethane, tetrahydrofuran

    Catalysts: None typically required for substitution reactions

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonate Thioesters: Formed by reaction with thiols

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it may react with nucleophilic amino acid residues in proteins, leading to the formation of sulfonamide linkages.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride compound without the bicyclic structure.

    Benzenesulfonyl Chloride: Contains an aromatic ring instead of the bicyclic structure.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group instead of the bicyclic structure.

Uniqueness

2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride is unique due to its bicyclic structure, which imparts specific steric and electronic properties. This structure can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and research .

Properties

IUPAC Name

2,6-dioxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4S/c8-13(9,10)5-7-3-6(11-4-7)1-2-12-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVXVFTYKUCMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CC1OC2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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